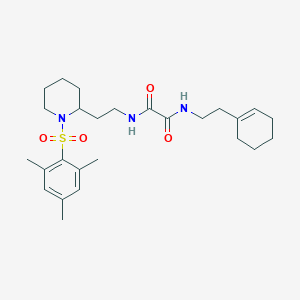

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative. The compound’s structure features a cyclohexene moiety and a mesitylsulfonyl-substituted piperidine, which may influence its physicochemical properties, metabolic stability, and biological interactions.

Properties

IUPAC Name |

N'-[2-(cyclohexen-1-yl)ethyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O4S/c1-19-17-20(2)24(21(3)18-19)34(32,33)29-16-8-7-11-23(29)13-15-28-26(31)25(30)27-14-12-22-9-5-4-6-10-22/h9,17-18,23H,4-8,10-16H2,1-3H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTRAUYPGSTJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclohexene moiety and a piperidine ring, which may contribute to its biological activity. The molecular formula is C23H36N4O3S, with a molecular weight of approximately 448.63 g/mol. Understanding the chemical properties is crucial for predicting its interaction with biological targets.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C23H36N4O3S |

| Molecular Weight | 448.63 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating pathways involved in various diseases. Research indicates that compounds with similar structures often exhibit significant activity against cancer cells, inflammation, and neurodegenerative disorders.

Key Mechanisms Identified:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines through apoptosis induction.

- Anti-inflammatory Effects : The compound's structural features may allow it to interfere with inflammatory cytokine signaling pathways.

- Neuroprotective Properties : Its interaction with neurotransmitter receptors could provide protective effects against neurodegeneration.

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential efficacy of this compound.

Case Study 1: Anti-Cancer Activity

A study conducted on a series of oxalamide derivatives demonstrated that modifications to the piperidine ring significantly enhanced anti-cancer activity against breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

Case Study 2: Anti-inflammatory Effects

Research on related piperidine derivatives highlighted their ability to reduce pro-inflammatory cytokines (IL-6, TNF-alpha) in LPS-stimulated macrophages. This suggests that this compound may possess similar anti-inflammatory properties.

Toxicity and Safety Profile

While initial findings are promising, comprehensive toxicity studies are essential for evaluating the safety profile of this compound. In vitro assays have shown no significant cytotoxic effects on normal human cell lines at therapeutic concentrations, suggesting a favorable safety margin.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

The provided evidence highlights several oxalamides with regulatory approval as flavoring agents or pharmacological candidates. Below is a detailed comparison based on structural analogs and functional assays:

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Applications: Approved globally as a flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .

- Toxicology: NOEL (No Observed Effect Level): 100 mg/kg bw/day in rats, with a safety margin exceeding 33 million times the estimated human exposure (0.003 μg/kg bw/day in the USA) . Metabolism: Rapid hepatic metabolism in rat hepatocytes without detectable amide hydrolysis products .

- CYP Inhibition : Minimal inhibition (<50% at 10 µM) of CYP3A4 and other isoforms in follow-up assays .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)

- Pharmacology : Structurally similar to S336 but with modified methoxy substitution.

- Regulatory Status: Limited data on approval, but metabolic pathways align with S336, suggesting comparable safety profiles .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101)

- Safety Profile: Shares the NOEL of 100 mg/kg bw/day with S336 due to analogous oxalamide metabolism and clearance pathways .

- Exposure Margin : Safety margin of 500 million relative to human exposure (0.0002 μg/kg bw/day in Europe) .

General Oxalamide Pharmacokinetic Trends

- Metabolic Stability : Oxalamides resist hydrolysis in pancreatic and hepatic environments, favoring glucuronidation or hydroxylation over amide bond cleavage .

- Bioavailability : Poor oral bioavailability in rats for analogs like (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide, attributed to rapid plasma clearance .

Data Tables

Table 1: Key Toxicological and Regulatory Data for Oxalamide Flavoring Agents

| Compound Name | CAS Number | FEMA No. | NOEL (mg/kg bw/day) | Safety Margin (Human Exposure) | Regulatory Approval |

|---|---|---|---|---|---|

| S336 | 745047-53-4 | 4233 | 100 | >33 million (USA) | Global |

| FL-no. 16.101 | Not provided | 16.101 | 100 | 500 million (Europe/USA) | Pending |

| S5456 | Not provided | N/A | Not established | N/A | Experimental |

Table 2: Metabolic Pathways of Selected Oxalamides

| Compound Name | Primary Metabolic Pathway | CYP Inhibition (10 µM) |

|---|---|---|

| S336 | Glucuronidation, hydroxylation | <50% (all isoforms) |

| S5456 | Hydroxylation | 51% (CYP3A4 prelim.) |

| FL-no. 16.101 | Glucuronidation | Not tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.